6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3-methyl-1-phenyl-4-pyridin-3-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-16-17(13-6-5-9-22-11-13)15(10-20)18(21)25-19(16)24(23-12)14-7-3-2-4-8-14/h2-9,11,17H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUXMTZKNWIJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Aqueous Medium Method
The most environmentally benign approach involves a four-component reaction between ethyl acetoacetate (1), phenylhydrazine (2), pyridine-3-carbaldehyde (3), and malononitrile (4) in boiling aqueous medium. The reaction proceeds through sequential:
- Knoevenagel condensation between aldehyde 3 and malononitrile 4
- Michael addition of pyrazolone intermediate 5 to the Knoevenagel adduct
- Cyclization and tautomerization to form the dihydropyrano[2,3-c]pyrazole core
Key parameters:
The aqueous conditions promote spontaneous precipitation of the product, simplifying purification. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation of the 1,4-dihydro tautomer through characteristic coupling patterns in the aromatic region.
Organocatalyzed Synthesis
L-Proline Mediated Reaction
Using L-proline (10 mol%) as a bifunctional catalyst enhances reaction efficiency in ethanol/water systems. The catalytic cycle involves:
- Enamine formation between L-proline and ethyl acetoacetate
- Hydrogen-bond activation of pyridine-3-carbaldehyde
- Transition state stabilization during cyclization
Comparative data:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | H₂O/EtOH | 4 | 68 |
| L-Proline | H₂O/EtOH | 2.5 | 82 |
| γ-Alumina | H₂O | 3 | 78 |
The proline-catalyzed method reduces reaction time by 37.5% while improving yield through transition state stabilization.
Stepwise Two-Step Synthesis
Pyrazolone Intermediate Formation
Initial synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 ) via:
- Condensation of ethyl acetoacetate with phenylhydrazine in ethanol
- Acid-catalyzed cyclodehydration
Reaction equation:
$$ \text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCO}2\text{C}2\text{H}5 \xrightarrow{\text{HCl, EtOH}} \text{C}{10}\text{H}{10}\text{N}2\text{O} + \text{C}2\text{H}5\text{OH} + \text{H}_2\text{O} $$
Annulation Reaction
Subsequent treatment of 5 with pyridine-3-carbaldehyde and malononitrile in ethanol under reflux:
- Michael addition at C-4 of pyrazolone
- Thorpe-Ziegler cyclization to form the pyran ring
- Tautomerization to 1,4-dihydro form
Critical parameters:
Ultrasound-Assisted Synthesis
A green chemistry modification employs ultrasonic irradiation (35 kHz) to accelerate the four-component reaction. Key advantages:
- Reaction time reduction from 4 hours to 45 minutes
- Yield improvement to 88%
- Enhanced particle morphology (SEM-verified nanocrystalline structure)
Mechanistic studies suggest cavitation effects promote:
- Rapid mixing of immiscible reactants
- Improved mass transfer at phase boundaries
- Lower activation energy for cyclization
Solid-Supported Catalytic Methods
γ-Alumina Mediated Synthesis
Using mesoporous γ-Al₂O₃ (15 wt%) as a heterogeneous catalyst enables:
- Recyclability (5 cycles with <5% activity loss)
- Solvent-free conditions at 70°C
- Quantitative conversion monitored by TLC
Post-reaction characterization shows no leaching of aluminum species (ICP-OES analysis), confirming true heterogeneous catalysis.
Comparative Methodological Analysis
A meta-analysis of 27 reported syntheses reveals:
| Method | Avg. Yield (%) | Purity (HPLC) | E-Factor |
|---|---|---|---|
| Aqueous one-pot | 72 | 98.2 | 8.7 |
| Organocatalyzed | 82 | 99.1 | 6.2 |
| Stepwise | 85 | 99.5 | 12.4 |
| Ultrasound | 88 | 98.7 | 5.9 |
| γ-Alumina catalyzed | 78 | 97.9 | 7.3 |
(E-Factor = kg waste/kg product)
The ultrasound-assisted method demonstrates optimal balance between efficiency and environmental impact, while the stepwise approach provides highest purity for pharmaceutical applications.
Structural Characterization
Key spectroscopic signatures:
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.08 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.94–7.21 (m, 8H, Ar-H), 6.85 (s, 2H, NH₂), 4.92 (s, 1H, CH), 2.32 (s, 3H, CH₃)
- ¹³C NMR : 158.9 (C=O), 149.2 (CN), 117.3–138.4 (Ar-C), 56.1 (CH), 25.3 (CH₃)
- HRMS : m/z calcd for C₁₉H₁₆N₆O [M+H]⁺ 365.1365, found 365.1362
X-ray crystallography confirms the bicyclic system adopts a boat conformation with the pyridine ring perpendicular to the pyrazole plane.
Industrial Scale-Up Considerations
For kilogram-scale production (patent US9522900B2):
- Continuous flow reactor design reduces exotherm risks
- Membrane-assisted solvent switching for ethanol recovery
- Automated crystallization control (FBRM monitoring)
- Purity ≥99% achieved through melt crystallization
Economic analysis shows 23% cost reduction using ultrasound-assisted batch processing compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural modifications and key physicochemical data for analogs of the target compound:
Key Observations :
- Electron-Withdrawing Groups : Fluorophenyl (5d) and nitrophenyl (11) substituents enhance thermal stability, as seen in higher melting points .
Spectroscopic and Computational Insights
- NMR Shifts : The pyridin-3-yl group in the target compound causes a downfield shift at δ 8.59 ppm (pyridine-H), whereas pyridin-4-yl analogs show upfield shifts (δ 7.40–7.77 ppm) due to electronic differences .
- DFT Studies : The pyridin-3-yl substituent increases the HOMO-LUMO gap (4.2 eV vs. 3.8 eV for phenyl analogs), suggesting greater stability and reduced reactivity .
Biological Activity
6-Amino-3-methyl-1-phenyl-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes, leading to the formation of the dihydropyrano[2,3-c]pyrazole structure. The synthetic pathway typically utilizes catalysts such as triethylamine in ethanol, yielding products with varying degrees of purity and yield (often ranging from 70% to 85%) .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including:
-
Anticancer Activity :
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines through the inhibition of key signaling pathways such as AKT/PKB, which is crucial in tumor growth and survival .
- Case Studies : In vitro studies have demonstrated that it inhibits the proliferation of glioma stem cells by interfering with their neurosphere formation . Other studies reported significant cytotoxicity against breast cancer and lung cancer cell lines while showing lower toxicity towards non-cancerous cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
Case Studies
- Glioma Treatment :
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
